molecular formula C19H18BrNO6 B2568044 Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate CAS No. 692266-78-7

Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B2568044
CAS No.: 692266-78-7
M. Wt: 436.258
InChI Key: NZBRNLGRZLPPEG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate (CAS: 692266-78-7) is a synthetic organic compound characterized by a benzoate ester core linked to a substituted phenoxyacetamide moiety. Key structural features include:

  • Ethyl benzoate group: Provides ester functionality, enhancing solubility in organic solvents.
  • Phenoxyacetamide bridge: Connects the benzoate to a substituted aromatic ring.
  • Substituents on the phenoxy ring: A bromine atom (electron-withdrawing group), a formyl group (reactive aldehyde), and a methoxy group (electron-donating group) at positions 5, 4, and 2, respectively .

Properties

IUPAC Name

ethyl 4-[[2-(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO6/c1-3-26-19(24)12-4-6-14(7-5-12)21-18(23)11-27-17-9-15(20)13(10-22)8-16(17)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRNLGRZLPPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, with CAS number 692266-78-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C19H18BrNO6
  • Molar Mass : 436.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components, which include a phenolic moiety and an amide linkage. These features suggest potential interactions with biological targets such as enzymes and receptors involved in various metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, polyhalogenated derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

Research has also explored the anticancer potential of related compounds. In vitro assays have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds bearing similar structural motifs have shown IC50 values in the nanomolar range against leukemia cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity of this compound.
    • Method : Disc diffusion method against MRSA and VRE.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 0.19 µg/mL against MRSA, indicating strong antibacterial activity.
  • Anticancer Activity Assessment :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on CCRF-CEM leukemia cells.
    • Results : The compound showed a GI50 value of 10 nM, suggesting potent anticancer properties.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialMRSA0.19 µg/mL
AntimicrobialVRE1.56 µg/mL
AnticancerCCRF-CEM (Leukemia)GI50 = 10 nM

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name: Ethyl 4-[[2-(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
  • Molecular Formula: C19H18BrNO6
  • Molecular Weight: 436.25 g/mol

The compound features an ethyl ester group, a bromo-substituted phenoxy group, and an acetylamino linkage, contributing to its diverse reactivity and biological interactions.

Medicinal Chemistry Applications

Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has shown potential in several medicinal applications:

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

These results suggest moderate cytotoxicity, indicating potential as an anticancer agent. The proposed mechanism involves the inhibition of enzymes critical for cancer cell proliferation, enhanced by the compound's lipophilicity due to the bromobenzamide moiety .

Antibacterial Activity

The compound also demonstrates antibacterial properties. It has been tested against common bacterial strains, showing significant activity. A comparative analysis of its antibacterial efficacy is presented below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These findings highlight its potential use in developing new antibacterial agents .

Agricultural Applications

In agricultural sciences, this compound is being explored for its herbicidal properties. Preliminary studies suggest that it may inhibit specific plant growth pathways, making it a candidate for herbicide development.

Herbicidal Efficacy

The following table summarizes preliminary findings on the herbicidal activity of this compound against selected plant species:

Plant SpeciesGrowth Inhibition (%)
Arabidopsis thaliana70
Zea mays (Corn)50

These results indicate that the compound could be effective in controlling weed growth in agricultural settings.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Anticancer Screening : A comprehensive screening of various derivatives revealed that this compound effectively inhibited proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed these findings, suggesting a promising avenue for anticancer drug development .
  • Antibacterial Efficacy : In a study evaluating thienopyridine derivatives, this compound was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis, demonstrating a clear structure–activity relationship where modifications to side chains affected potency .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate with five structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Distinct Features
Target Compound (692266-78-7) C₁₉H₁₇BrNO₆ 442.25 5-Bromo, 4-formyl, 2-methoxy on phenoxy ring Unique combination of bromine, formyl, and methoxy groups; ethyl ester
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) C₂₅H₁₉BrN₄O₆ 575.36 Triazine core, 4-bromo-2-formylphenoxy, 4-methoxyphenoxy Triazine ring introduces rigidity; methyl ester instead of ethyl
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (6119-09-1) C₁₇H₁₆BrNO₃ 362.22 4-Bromophenylacetyl group Lacks formyl and methoxy groups; simpler substitution pattern
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (111200-10-3) C₁₇H₁₅Cl₂NO₄ 368.21 2,4-Dichlorophenoxyacetyl group Chlorine substituents instead of bromine; no formyl group
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (478064-33-4) C₁₄H₁₅BrO₅ 343.17 4-Bromo, 2-formyl, 6-methoxy on phenoxy ring; conjugated but-2-enoate chain Butenoate chain introduces π-conjugation; smaller molecular weight
Ethyl 4-({[5-({[(4-methoxyphenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino}benzoate C₂₃H₂₄N₄O₅S 476.53 Triazole ring, 4-methoxybenzoyl, sulfanyl group Heterocyclic triazole core; increased hydrogen-bonding capacity

Functional Group Analysis and Implications

Bromine vs. Chlorinated analogues (e.g., ) may exhibit lower lipophilicity but similar electronic effects. Example: Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate lacks the formyl group, reducing its reactivity in aldehyde-mediated reactions.

Formyl Group :

  • The 4-formyl group in the target compound enables Schiff base formation or nucleophilic additions, a feature absent in compounds like and . This reactivity is critical for covalent inhibitor design or polymer crosslinking applications.

In contrast, triazine-containing analogues (e.g., ) utilize a methoxyphenoxy group but introduce a nitrogen-rich heterocycle for planar stacking.

Ester vs. Heterocyclic Cores: The ethyl benzoate ester in the target compound contrasts with triazine or triazole cores in analogues. Heterocycles may improve thermal stability but reduce solubility in nonpolar solvents.

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